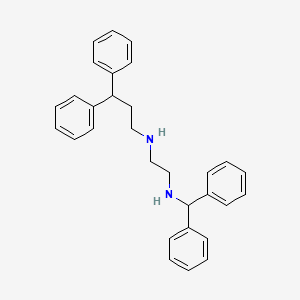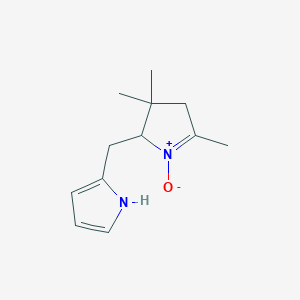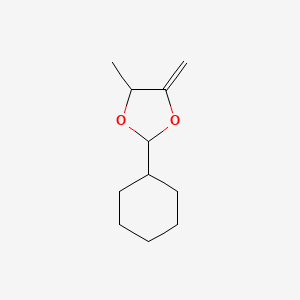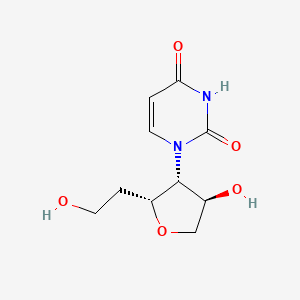![molecular formula C20H39NO4 B12573990 (2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid CAS No. 477587-21-6](/img/structure/B12573990.png)
(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxytetradecanoyl group and a methylpentanoic acid moiety. Its specific stereochemistry, denoted by the (2S) and (3S) configurations, plays a crucial role in its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of amide bonds. One common approach is the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of enzymatic asymmetric synthesis is also a promising strategy, as it allows for the production of optically pure amino acids with high enantioselectivity . This method involves the use of specific enzymes to catalyze the formation of the desired stereoisomers.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of specific functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amide bond can produce an amine.
Applications De Recherche Scientifique
(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a model compound for studying enzyme-catalyzed reactions and protein-ligand interactionsAdditionally, this compound is used in the industrial production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of (2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxytetradecanoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, while the methylpentanoic acid moiety may participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid include other amino acid derivatives and fatty acid amides. Examples include (2S)-2-[[(3S)-3-hydroxydecanoyl]amino]-4-methylpentanoic acid and (2S)-2-[[(3S)-3-hydroxyoctadecanoyl]amino]-4-methylpentanoic acid.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure confers distinct chemical properties and biological activities, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
477587-21-6 |
|---|---|
Formule moléculaire |
C20H39NO4 |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C20H39NO4/c1-4-5-6-7-8-9-10-11-12-13-17(22)15-19(23)21-18(20(24)25)14-16(2)3/h16-18,22H,4-15H2,1-3H3,(H,21,23)(H,24,25)/t17-,18-/m0/s1 |
Clé InChI |
FJIUDIXPUBAXLU-ROUUACIJSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@@H](CC(=O)N[C@@H](CC(C)C)C(=O)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC(CC(C)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)
![{[(3,3,4,4,5,5-Hexafluoropent-1-yn-1-yl)sulfanyl]methyl}benzene](/img/structure/B12573912.png)

![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)


![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)

![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)
stannane](/img/structure/B12573962.png)


![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

